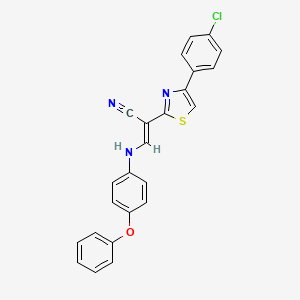

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAAIUUIGSIDDQ-OBGWFSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Coupling Reaction: The thiazole derivative is then coupled with 4-phenoxyaniline through a nucleophilic substitution reaction.

Acrylonitrile Addition: Finally, the acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in chloroform.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazole derivatives are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. The compound is part of this extensive class of compounds and has been studied for its potential in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives. For instance, a series of thiazole analogs demonstrated potent activity against multidrug-resistant Candida species, indicating their potential as antifungal agents . The structural modifications in thiazole compounds can enhance their interaction with microbial targets, leading to improved efficacy.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. A systematic study on the structure-activity relationship (SAR) of thiazole compounds revealed that modifications at the phenyl ring significantly impacted their cytotoxicity against various cancer cell lines . Specifically, compounds with electron-withdrawing groups showed enhanced potency.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds have also been documented. Certain derivatives exhibited inhibition of inflammatory mediators, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile and related thiazole derivatives in research.

Antimalarial Activity

A study focused on the antimalarial activity of thiazole derivatives showed that specific structural modifications led to compounds with high potency against Plasmodium falciparum, the causative agent of malaria. The findings indicated that non-bulky electron-withdrawing groups at specific positions on the phenyl ring were crucial for enhancing activity .

Antidiabetic Research

Research on thiazole derivatives has also pointed to their potential as antidiabetic agents. Compounds exhibiting significant reductions in blood glucose levels were identified in animal models, highlighting their promise for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for drug design. The following table summarizes key modifications and their effects on biological activity:

| Modification Type | Example Compound | Biological Activity |

|---|---|---|

| Electron-withdrawing groups | 4-(4-chlorophenyl)thiazoles | Enhanced anticancer potency |

| Non-bulky substituents | Thiazole analogs | Improved antimalarial activity |

| Aromatic substitutions | Phenoxyphenyl groups | Increased anti-inflammatory effects |

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Lacks the phenoxy group, which may affect its biological activity.

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile: Contains a methoxy group instead of a phenoxy group, which may influence its chemical reactivity.

Uniqueness

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is unique due to the presence of both chlorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a complex structure that includes a thiazole ring, a chlorophenyl group, a phenoxyphenyl group, and an acrylonitrile moiety.

Chemical Structure

The molecular structure can be represented as follows:

where:

- C: Carbon

- H: Hydrogen

- Cl: Chlorine

- N: Nitrogen

- S: Sulfur

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 4-chlorobenzaldehyde with thiourea, followed by nucleophilic substitution with 4-phenoxyaniline and subsequent introduction of the acrylonitrile moiety via Knoevenagel condensation. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways related to cell proliferation, which may contribute to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 15.8 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Research on Antimicrobial Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.